molecular formula C23H21ClN2O2S B303958 N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Numéro de catalogue B303958
Poids moléculaire: 424.9 g/mol
Clé InChI: WEVKVCKWFJKSDM-BKUYFWCQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promising results in cancer treatment.

Mécanisme D'action

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a prodrug that is selectively activated in hypoxic conditions. The hypoxia-activated prodrug is designed to target the hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is activated in hypoxic conditions, releasing the cytotoxic agent bromo-isophosphoramide mustard (Br-IPM). This leads to DNA damage and cell death in hypoxic tumor cells.
Biochemical and Physiological Effects:
N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been shown to have a significant impact on the tumor microenvironment. It has been shown to reduce hypoxia, increase tumor oxygenation, and inhibit angiogenesis. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has also been shown to enhance the efficacy of radiation therapy and chemotherapy.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has several advantages for lab experiments. It is selective for hypoxic tumor cells, which allows for targeted therapy. It has also been shown to enhance the efficacy of radiation therapy and chemotherapy. However, N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has limitations as well. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. Additionally, the synthesis of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide can be challenging, which may limit its availability for research purposes.

Orientations Futures

There are several future directions for N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide research. One potential direction is the development of combination therapies that incorporate N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide with other cancer treatments. Another direction is the investigation of N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide in other types of cancer. Additionally, there is potential for the development of more potent hypoxia-activated prodrugs based on the N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide structure.
Conclusion:
In conclusion, N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is a hypoxia-activated prodrug that has shown promising results in cancer treatment. Its selective targeting of hypoxic tumor cells, ability to enhance the efficacy of radiation therapy and chemotherapy, and impact on the tumor microenvironment make it a promising candidate for cancer treatment. However, further research is needed to fully understand its potential and limitations.

Méthodes De Synthèse

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with 2-thiophene carboxylic acid, followed by the reaction of the resulting acid chloride with N-(4-chlorobenzyl)glycine to form the amide intermediate. This intermediate is then reacted with 2-(2-thienyl)vinyl boronic acid to yield N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide.

Applications De Recherche Scientifique

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide has been extensively studied for its potential in cancer treatment. It has been shown to selectively target hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide is activated in hypoxic conditions, releasing the cytotoxic agent bromo-isophosphoramide mustard (Br-IPM). This leads to DNA damage and cell death in hypoxic tumor cells.

Propriétés

Nom du produit

N-[1-{[(4-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

Formule moléculaire

C23H21ClN2O2S

Poids moléculaire

424.9 g/mol

Nom IUPAC

N-[(Z)-3-[(4-chlorophenyl)methylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H21ClN2O2S/c1-15-5-8-18(12-16(15)2)22(27)26-21(13-20-4-3-11-29-20)23(28)25-14-17-6-9-19(24)10-7-17/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27)/b21-13-

Clé InChI

WEVKVCKWFJKSDM-BKUYFWCQSA-N

SMILES isomérique

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCC3=CC=C(C=C3)Cl)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl)C

SMILES canonique

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)Cl)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.